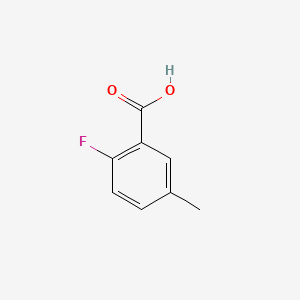

2-Fluoro-5-methylbenzoic acid

Beschreibung

Significance of Fluorinated Benzoic Acid Scaffolds in Research

The introduction of fluorine into benzoic acid scaffolds is a widely used strategy in modern chemistry, particularly in drug discovery and materials science. mdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter a molecule's physicochemical and biological characteristics. mdpi.comontosight.ai

In medicinal chemistry, fluorination can enhance a compound's metabolic stability, lipophilicity, and ability to penetrate biological membranes. mdpi.comontosight.ai The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group compared to its non-fluorinated analogs, which influences its interactions with biological targets. vulcanchem.com This modification can lead to improved potency and a better pharmacological profile. ontosight.ai For example, studies on G protein-coupled receptors have shown that fluorinated groups can enhance agonistic activity through halogen bonding interactions with proteins. ossila.com

In materials science, incorporating fluorinated building blocks like 2-fluoro-5-methylbenzoic acid can be used to develop new polymers and coatings with specific, enhanced properties. chemimpex.com Fluorination has been shown to promote supramolecular association, which can facilitate the formation of elastic networks in protein block copolymers. mdpi.com

Historical Context of Research on this compound

While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its establishment as a key commercial reagent has enabled significant research advancements. The compound is utilized as a fundamental building block, allowing for the efficient construction of complex molecules for various research applications. chemimpex.com

Detailed research findings highlight its role as a crucial intermediate in the synthesis of targeted therapeutic agents. For instance, it is employed in the creation of pyrimidinone derivatives designed for the selective inhibition of adenylyl cyclase 1 (AC1), a target in the treatment of chronic pain. ossila.com The resulting compound from this synthesis pathway demonstrated a potent inhibitory concentration against AC1. ossila.com

Furthermore, this compound is a precursor for synthesizing benzoxazepinones, which have been identified as highly potent and selective kinase inhibitors for proteins such as receptor-interacting protein 1 (RIP1) kinase. ossila.com Its amide derivatives can undergo an intramolecular nucleophilic aromatic substitution to form this class of inhibitors. ossila.com The compound is also used to create derivatives like 2-Fluoro-5-methyl-benzoic acid hydrazide, which are investigated for potential antimicrobial properties and as building blocks for other kinase inhibitors. evitachem.com Its application extends to agrochemicals, where it is a component in the formulation of certain herbicides and fungicides. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREMNBHWTNQTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287616 | |

| Record name | 2-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-12-0 | |

| Record name | 321-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 5 Methylbenzoic Acid

Established Synthetic Pathways for 2-Fluoro-5-methylbenzoic Acid

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over regioselectivity. Methodologies often involve either the strategic introduction of the fluorine atom onto a pre-functionalized ring or the construction of the ring with the substituents already in place.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide deprotonation by a strong base to an adjacent position. unblog.fr In the context of benzoic acids, the carboxylic acid group can serve as a DMG after its initial deprotonation by a superbase, such as an organolithium reagent, to form a lithium carboxylate. researchgate.netrsc.org

For a substrate like this compound, the directing effects of three substituents—carboxylate (-COOLi), fluorine (-F), and methyl (-CH₃)—must be considered. Both the carboxylate and fluorine atoms are known ortho-directing groups, while the methyl group is a weaker directing group. The reaction of a substituted benzoic acid with a strong lithium base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), typically results in lithiation ortho to the carboxylate group. researchgate.netrsc.org

In the case of 2-fluorobenzoic acid, lithiation can be complex. While the carboxylate directs to the 6-position, the fluorine directs to the 3-position. Furthermore, treatment of 2-fluorobenzoic acid with s-BuLi can be complicated by preferential nucleophilic attack of the organolithium reagent at the carbon atom bearing the fluorine, leading to side reactions. acs.org However, for a related compound, 5-fluoro-2-methylbenzoic acid, lithiation has been successfully employed in the synthesis of 3-arylisoquinolinones, demonstrating the viability of this approach for functionalization. ossila.com The precise outcome of deprotonation on the this compound scaffold would depend on the specific base and reaction conditions employed, which dictate the competition between the directing groups.

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many fluorinated compounds. While classic methods like the Balz-Schiemann reaction exist for introducing fluorine via diazotization of an amino group, modern nucleophilic fluorination methods offer alternative routes.

A contemporary approach for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. This transition-metal-free method utilizes readily available fluoride (B91410) salts (e.g., CsF) in polar aprotic solvents to displace the hypervalent iodine group and install a fluorine atom. This strategy has proven effective for synthesizing various 2-fluorobenzoic acid derivatives. The reaction proceeds from substituted iodobenzoic acids, which are first converted to the 1-arylbenziodoxolone precursors. These precursors then react with a fluoride source to yield the target 2-fluorobenzoic acid. This method is particularly notable for its application in synthesizing radiolabeled compounds, such as 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, for use in Positron Emission Tomography (PET).

Carboxylic Acid Functional Group Derivatization

The carboxylic acid moiety of this compound is a versatile functional handle for a wide range of chemical transformations, most notably the formation of amides and esters. These derivatives are often crucial intermediates in the synthesis of biologically active molecules. ossila.com

The conversion of the carboxylic acid to an amide is a fundamental transformation. Amide derivatives of this compound are precursors to complex heterocyclic structures such as benzoxazepinones, which are potent and selective kinase inhibitors, and pyrimidinone derivatives used for the selective inhibition of adenylyl cyclase 1 (AC1) in chronic pain treatment. ossila.com

To facilitate amide bond formation, which can be slow if a carboxylic acid and an amine are mixed directly, coupling reagents or prior activation of the carboxylic acid is necessary.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This reagent is highly effective for the direct amidation of this compound. ossila.com HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide product under mild conditions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF).

Oxalyl Chloride ((COCl)₂): An alternative, widely used strategy involves the conversion of the carboxylic acid into a more reactive acyl chloride. Oxalyl chloride, often with a catalytic amount of DMF, is a standard reagent for this transformation. The resulting 2-fluoro-5-methylbenzoyl chloride is a highly electrophilic intermediate that reacts rapidly with primary or secondary amines to form the corresponding amide. This two-step, one-pot procedure is robust and applicable to a broad range of substrates.

| Reagent | Method | Typical Conditions |

|---|---|---|

| HATU | Direct coupling | Amine, DIPEA, DMF |

| (COCl)₂ | Activation to Acyl Chloride | 1. (COCl)₂, cat. DMF, CH₂Cl₂ 2. Amine, base |

Esterification is another key derivatization of this compound. The resulting esters can be important final products or intermediates for further reactions.

Various methods are available for the esterification of fluorinated benzoic acids. The classic Fischer esterification involves heating the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. This equilibrium-driven reaction is a straightforward method for producing simple esters.

More advanced catalytic systems have also been developed. For instance, the metal-organic framework UiO-66-NH₂ can act as a heterogeneous catalyst for the methyl esterification of fluorobenzoic acids using methanol. This method offers a significant reduction in reaction time compared to traditional derivatizing agents like the BF₃·MeOH complex. The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration.

| Method | Reagents/Catalyst | Description |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Classic acid-catalyzed equilibrium reaction. |

| Heterogeneous Catalysis | Methanol, UiO-66-NH₂ | Modern method using a recyclable solid catalyst for efficient methyl esterification. |

Amidation Reactions of this compound

Aromatic Ring Modifications and Substitutions

The unique structural features of this compound, including an activated fluorine atom and a versatile carboxylic acid group, make it a valuable precursor for a variety of aromatic ring modifications. These transformations are pivotal in the synthesis of complex heterocyclic systems and functionalized aromatic compounds.

A key transformation involving the aromatic ring of this compound is intramolecular nucleophilic aromatic substitution (SNAr). This reaction pathway is particularly effective for the construction of fused heterocyclic scaffolds, which are prevalent in medicinal chemistry. The electron-withdrawing nature of the carboxylic acid group (or its derivatives) and the fluorine atom activates the C-F bond towards nucleophilic attack, facilitating ring closure.

A prominent application of this methodology is in the synthesis of benzoxazepinones. Derivatives of this compound, specifically amides, can undergo intramolecular SNAr to yield these seven-membered heterocyclic compounds. nbinno.com These benzoxazepinones have been identified as highly potent and monoselective kinase inhibitors, highlighting the importance of this synthetic route in drug discovery. nbinno.com

Similarly, this compound is a crucial building block in the synthesis of pyrimidinone derivatives. These compounds have been investigated for their selective inhibition of adenylyl cyclase 1 (AC1), with potential applications in the treatment of chronic pain. nbinno.com The synthesis involves the reaction of this compound with appropriate precursors to form a pyrimidinone ring system, a process that may also involve an intramolecular cyclization step. nbinno.com One such resulting product demonstrated an inhibitory concentration (IC50) against AC1 of 0.54 μM. nbinno.com

The table below summarizes key intramolecular SNAr reactions of this compound derivatives.

| Starting Material Derivative | Reagents and Conditions | Product | Significance |

| Amide Derivative | Base-promoted cyclization | Benzoxazepinone | Potent and monoselective kinase inhibitors nbinno.com |

| Amide/Urea Derivative | Multistep synthesis | Pyrimidinone | Selective inhibitors of adenylyl cyclase 1 (AC1) for chronic pain treatment nbinno.com |

Beyond intramolecular cyclizations, the aromatic substituents of this compound, namely the carboxylic acid and methyl groups, offer multiple avenues for further functionalization. These transformations allow for the introduction of diverse chemical moieties, expanding the synthetic utility of this scaffold.

The carboxylic acid group can be readily converted into a variety of derivatives. For instance, treatment with thionyl chloride (SOCl₂) effectively transforms the carboxylic acid into the more reactive 2-fluoro-5-methylbenzoyl chloride . This acyl chloride is a versatile intermediate for the synthesis of esters and amides. The facile amidation of this compound can also be achieved using coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nbinno.com Esterification, for example with methanol, can be accomplished using reagents like thionyl chloride or under acidic conditions to yield methyl 2-fluoro-5-methylbenzoate . chemicalbook.com

The methyl group on the aromatic ring can also be functionalized. For instance, it can undergo bromination to yield 2-fluoro-5-(bromomethyl)benzoic acid , a useful intermediate for introducing nucleophiles at the benzylic position. Furthermore, oxidation of the methyl group can lead to the formation of 2-fluoro-5-formylbenzoic acid , which introduces a reactive aldehyde functionality. medchemexpress.com

Additionally, the aromatic ring itself can be further substituted. For instance, nitration of a related compound, 5-fluoro-2-methylbenzoic acid, with fuming nitric acid and oleum (B3057394) has been reported to produce 5-fluoro-2-methyl-3-nitrobenzoic acid . This introduces a nitro group onto the aromatic ring, which can be a precursor for other functional groups, such as an amino group, through reduction.

The following table details some of the key functionalization strategies for the aromatic substituents of this compound.

| Substituent | Reaction | Reagents | Product |

| Carboxylic Acid | Acid Chloride Formation | Thionyl chloride (SOCl₂) | 2-Fluoro-5-methylbenzoyl chloride |

| Carboxylic Acid | Esterification | Methanol, Thionyl chloride | Methyl 2-fluoro-5-methylbenzoate chemicalbook.com |

| Carboxylic Acid | Amidation | Amine, HATU | 2-Fluoro-5-methylbenzamide nbinno.com |

| Methyl Group | Bromination | N-Bromosuccinimide (NBS) | 2-Fluoro-5-(bromomethyl)benzoic acid |

| Methyl Group | Oxidation | Oxidizing agent | 2-Fluoro-5-formylbenzoic acid medchemexpress.com |

| Aromatic Ring | Nitration | Fuming HNO₃, Oleum | 5-Fluoro-2-methyl-3-nitrobenzoic acid |

Applications of 2 Fluoro 5 Methylbenzoic Acid in Advanced Organic Synthesis

Role as a Precursor for Active Pharmaceutical Ingredients (APIs)

2-Fluoro-5-methylbenzoic acid is a highly sought-after intermediate in the pharmaceutical industry for the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.com Its structure is a key component in the creation of novel therapeutic agents. The presence of the fluorine atom can significantly influence the molecule's electronic properties and binding affinities, which are critical attributes for drug design. nbinno.com The carboxylic acid group provides a reactive handle for straightforward chemical modifications, such as amidation, allowing for its incorporation into larger, more complex molecular frameworks. ossila.com This versatility makes it an essential starting material for medicinal chemists developing new treatments for a range of conditions, including chronic pain and cancer. nbinno.comossila.com

Synthesis of Heterocyclic Compounds

The structural features of this compound make it an ideal precursor for the synthesis of various heterocyclic systems, which are foundational scaffolds in many therapeutic agents.

This compound is instrumental in the synthesis of benzoxazepinones, a class of compounds recognized as potent and selective kinase inhibitors. The synthesis begins with the conversion of this compound into its corresponding amide derivatives. These amides are then subjected to an intramolecular nucleophilic aromatic substitution reaction. In this key step, a nucleophile within the amide side chain attacks the carbon atom bearing the fluorine, displacing the fluoride (B91410) ion and leading to the formation of the seven-membered benzoxazepinone ring system. ossila.com

In the pursuit of non-opioid analgesics, this compound has been employed in the synthesis of pyrimidinone derivatives designed for the treatment of chronic pain. nbinno.comossila.com These compounds function as selective inhibitors of adenylyl cyclase 1 (AC1). Research in this area has led to the development of potent inhibitors derived from this starting material. One such resulting product demonstrated a significant inhibitory concentration against the AC1 enzyme, as detailed in the table below. ossila.com

| Target Enzyme | Compound Type | Resulting Inhibitory Concentration (IC₅₀) |

| Adenylyl Cyclase 1 (AC1) | Pyrimidinone Derivative | 0.54 μM |

This table summarizes the reported inhibitory activity of a pyrimidinone derivative synthesized using this compound. ossila.com

This compound is a foundational component in the multi-step synthesis of phthalazinone scaffolds, which are core structures in a class of targeted cancer therapies. nih.govnih.gov A notable application is in the production of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for the PARP inhibitor Olaparib. nih.govacs.orgbiosynth.com In a scalable manufacturing process, the synthesis starts with an ester of this compound. The process involves the bromination of the methyl group, followed by a Negishi coupling reaction with a pre-formed phthalazinone moiety to construct the core structure of the intermediate. nih.gov

Intermediates in Medicinal Chemistry Programs

The utility of this compound extends broadly across medicinal chemistry programs, where it serves as a versatile intermediate for creating libraries of novel compounds for drug discovery. nbinno.comossila.com Its fluorinated and methylated phenyl ring is a common motif in molecules designed to interact with specific biological targets.

One of the most significant applications of this compound in medicinal chemistry is in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors. nih.govnih.gov These inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair pathways. nih.gov The compound is a crucial starting material for the synthesis of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian and breast cancer. nih.govchemicea.com The synthesis pathway leverages this compound (or its ester) to construct the side chain of the final drug, which is essential for its biological activity. nih.gov The intermediate derived from this process, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is a direct precursor to the final API. biosynth.comchemicea.com

| Intermediate Compound | Starting Material Derivative | Target API Class | Example API |

| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Ethyl 2-fluoro-5-methylbenzoate | PARP Inhibitors | Olaparib |

This table illustrates the role of this compound derivative as a key intermediate in the synthesis of PARP inhibitors. nih.gov

Development of Adenylyl Cyclase 1 (AC1) Inhibitors

This compound serves as a crucial building block in the synthesis of pyrimidinone derivatives, which have been identified as selective inhibitors of adenylyl cyclase 1 (AC1). nbinno.com AC1 is a key enzyme in the central nervous system involved in signaling for chronic pain sensitization. The development of selective AC1 inhibitors is a promising therapeutic strategy for managing chronic pain, potentially offering an alternative to traditional analgesics.

Research in this area has focused on optimizing a pyrazolyl-pyrimidinone scaffold to enhance potency and selectivity against AC1 over other adenylyl cyclase isoforms, such as the closely related AC8 which is implicated in learning and memory. myskinrecipes.comchemimpex.com Structure-activity relationship (SAR) studies have led to the development of analogues with significant inhibitory activity. For instance, the use of this compound in the synthesis of these derivatives has yielded compounds with cellular IC50 values as low as 0.25 μM. myskinrecipes.comchemimpex.com One resulting product demonstrated an inhibitory concentration against AC1 of 0.54 μM. nbinno.com These pyrimidinone derivatives represent some of the most potent and selective inhibitors of Ca2+/calmodulin-stimulated AC1 activity identified to date and are considered potential lead compounds for treating inflammatory pain. myskinrecipes.comchemimpex.com

The following table summarizes the inhibitory activity of selected pyrimidinone analogues synthesized using this compound derivatives.

| Compound | AC1 IC50 (μM) |

| Pyrimidinone Analogue 1 | 0.54 |

| Pyrimidinone Analogue 2 | 0.25 |

Exploration in Anticancer Agent Design (e.g., Isocorydine (B1672225) Derivatives)

Based on the available research, there is no direct evidence to suggest the use of this compound in the synthesis of isocorydine derivatives for anticancer applications.

Utilization in Agrochemical Research

This compound is a valuable intermediate in the agrochemical industry, where it serves as a precursor in the development of new herbicides and fungicides. nbinno.com The incorporation of the fluorinated benzoic acid moiety into larger molecules can enhance their biological activity and metabolic stability, which are desirable properties for crop protection agents. nbinno.com The fluorinated aromatic backbone of this compound is utilized to improve the bioavailability and environmental persistence of these agrochemicals. myskinrecipes.com While specific commercial products derived from this compound are not extensively detailed in the available literature, its role as a foundational chemical structure in the research and development of novel crop protection strategies is well-established. myskinrecipes.comnbinno.com

Computational and Theoretical Investigations of 2 Fluoro 5 Methylbenzoic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and geometry of molecules. These methods are instrumental in predicting various molecular properties, from conformational stability to reactivity.

Molecular Orbital and Empirical Methods for Property Prediction

Quantum mechanical calculations, particularly those using density functional theory (DFT), are powerful tools for understanding the properties of molecules like 2-Fluoro-5-methylbenzoic acid. For instance, studies on closely related compounds, such as 2-fluoro-5-methylbenzonitrile, have utilized DFT methods with basis sets like 6-311++G(d,p) to determine optimized geometrical parameters (bond lengths and angles) that are in good agreement with experimental data. researchgate.net Such calculations also yield insights into the electronic properties of the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net

Molecular orbital methods can also be used to calculate a wide range of steric and electronic properties. For a series of substituted benzoic acids, including fluoro and methyl analogs, properties such as dipole moments, molecular orbital energies, and electrostatic potentials have been computed to understand their behavior. ossila.com These descriptors are fundamental in predicting how a molecule will interact with biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 154.14 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 242829 nih.gov

Conformational Analysis and Energetic Considerations

The conformational landscape of this compound is primarily determined by the rotation of the carboxylic acid group relative to the benzene (B151609) ring. Theoretical studies on analogous 2-fluoro-substituted aromatic compounds provide significant insights into the likely conformational preferences. For instance, in related 2-fluorobenzaldehydes and methyl 2-fluorobenzoates, the planar conformer where the carbonyl oxygen of the functional group is oriented away from the fluorine atom (the trans conformer) is consistently found to be more stable. rsc.org This preference is attributed to the minimization of steric hindrance and unfavorable electrostatic interactions.

A detailed computational study on 2-Fluoro-4-hydroxybenzoic acid, another close analog, revealed that the barrier to rotation of the carboxylic acid group is significant, on the order of 40–50 kJ/mol. mdpi.com This high barrier suggests that the planar conformations are considerably more stable than any non-planar transition states. The study also highlighted the existence of different conformers based on the orientation of the hydroxyl group within the carboxylic acid moiety. The trans-COOH form, which allows for a weak intramolecular hydrogen bond between the carboxylic proton and the carbonyl oxygen, is generally the most stable. mdpi.com For this compound, similar energetic considerations would apply, with the planar conformers being the most stable and the rotational barrier of the carboxylic group being a key determinant of its conformational flexibility.

Structure-Activity and Structure-Metabolism Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity or metabolic fate is a cornerstone of medicinal chemistry. Computational methods play a vital role in elucidating these relationships for compounds like this compound and its analogs.

Pattern Recognition Methods in Metabolic Fate Prediction

Pattern recognition methods, such as principal components analysis, can be applied to the calculated physicochemical properties of a series of compounds to identify structure-metabolism relationships. ossila.com In a study of substituted benzoic acids, these methods were used to create "structure-metabolism diagrams" from the property space maps. ossila.com These diagrams successfully separated the compounds into two major classes based on their primary metabolic pathway in vivo: glucuronidation versus glycine (B1666218) conjugation. ossila.com This approach allows for the prediction of the dominant metabolic fate of a new compound, like this compound, based on its calculated physicochemical properties and its position within the established property space map. ossila.com Such in silico models are invaluable for flagging potential metabolic liabilities early in the drug discovery process. news-medical.net

Insights into Drug-Metabolizing Enzyme Active Sites

By examining the physicochemical properties that differentiate between compounds with different metabolic fates, it is possible to gain insights into the key features of the active sites of drug-metabolizing enzymes. ossila.com For instance, if compounds that primarily undergo glucuronidation cluster in a specific region of the physicochemical property space, the properties defining that region can suggest the types of interactions favored by the active site of UDP-glucuronosyltransferase enzymes. ossila.com This information can then be used to design molecules that either favor or avoid metabolism by these enzymes. The analysis of a diverse set of substituted benzoic acids has shown that their metabolic fate can be classified according to a simple set of physicochemical rules, which in turn provides information on the basic mechanisms of benzoate (B1203000) metabolism. ossila.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. While specific MD simulation studies focusing exclusively on this compound are not prominent in publicly available literature, the methodologies are widely applied to its analogs, such as other substituted benzoic acids. These studies provide significant insight into the molecular behavior, intermolecular interactions, and dynamics that are applicable to this compound.

MD simulations have been employed to explore the self-association of various benzoic acid derivatives in different solvents. ucl.ac.ukacs.org Using force fields like the General Amber Force Field (GAFF), researchers can model the interactions between solute molecules and with the surrounding solvent molecules explicitly. ucl.ac.uk Such simulations reveal the formation of hydrogen-bonded dimers and other self-associates, which are critical precursors in processes like crystallization. ucl.ac.ukacs.org The simulations can elucidate the influence of different solvents on the propensity and structure of these associates, distinguishing between apolar solvents where solute-solute hydrogen bonds dominate and solvents that interact directly with the carboxylic acid group. acs.org

Furthermore, classical molecular dynamics simulations are used to study the aggregation and dynamics of benzoic acid in confined spaces, such as nanocavities or nanotubes. unimi.it These investigations show that geometric confinement can significantly impact the collective dynamics of the liquid, increase viscosity, and slow down rotational movements. unimi.it By understanding how molecules like this compound and its analogs behave under such conditions, researchers can better control the production of tailored materials and understand their properties at the nanoscale. unimi.it

Thermochemical Property Evaluations

The evaluation of thermochemical properties through computational methods is essential for understanding the stability and reactivity of chemical compounds. These calculations provide data that can be difficult or expensive to obtain experimentally.

To ensure the accuracy of computationally derived thermochemical data, it is crucial to validate the results with high-level, advanced quantum-chemical methods. While the G4 method is a prominent example of such a high-accuracy composite method, studies on substituted benzoic acids also utilize other robust theoretical levels for validation.

For instance, in theoretical studies on the gas-phase acidity of substituted benzoic acids, density functional theory (DFT) calculations using the B3LYP functional with a 6-311++G(2d,2p) basis set have been employed. nih.gov To corroborate the quality of these calculations, the results are often compared against other levels of theory, such as Møller–Plesset perturbation theory (MP2) and other DFT functionals like M062X. nih.gov A strong correlation between the calculated values and experimental data, as has been shown for gas-phase acidities (ΔacidG°), demonstrates that the chosen computational method is reliable for that class of molecules. nih.gov This cross-validation approach ensures that the theoretical models accurately capture the electronic effects of substituents on the molecule's properties, lending confidence to the predicted thermochemical data. nih.gov

Predicted Spectroscopic Parameters and Molecular Descriptors

Computational chemistry allows for the prediction of various spectroscopic parameters and molecular descriptors that are valuable for substance identification and characterization. These predicted values can guide experimental work and aid in the interpretation of analytical data.

The collision cross section (CCS) is a key molecular descriptor in ion mobility-mass spectrometry (IM-MS), representing the effective area of an ion in the gas phase. It is a valuable parameter for increasing confidence in chemical identification. For this compound, a predicted CCS value has been computationally derived. nih.gov The CCS value for its analog, 4-bromo-2-fluoro-5-methylbenzoic acid, has also been computed. nih.gov

| Compound | Predicted Collision Cross Section (Ų) | Source |

|---|---|---|

| This compound | 37.3 | PubChem nih.gov |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | 37.3 | PubChem nih.gov |

These values are often predicted using machine learning algorithms trained on large datasets of experimentally measured CCS values. Such predictive models can generate CCS databases for thousands of metabolites, significantly aiding in untargeted metabolomics and other complex mixture analyses.

Advanced Analytical Methodologies for Characterization and Research of 2 Fluoro 5 Methylbenzoic Acid

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of 2-Fluoro-5-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and fluorine atoms within the molecule.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

| Ar-H (adjacent to COOH) | 7.8 - 8.0 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 |

| Ar-H (adjacent to F) | 7.1 - 7.3 | Triplet (apparent) | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 |

| Ar-H (adjacent to CH₃) | 7.4 - 7.6 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,H) ≈ 2.0 |

¹⁹F NMR: Fluorine-19 NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. For fluorobenzoic acids, the chemical shift is typically observed in the range of -110 to -120 ppm relative to a trifluoromethylbenzene standard. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the carboxylic acid group and the substituted benzene (B151609) ring. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands are detailed below based on the analysis of similar molecules.

Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1600-1620 | C=C stretch | Aromatic ring |

| 1450-1500 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch and O-H bend | Carboxylic acid |

| 1100-1200 | C-F stretch | Aryl fluoride (B91410) |

Mass Spectrometry (e.g., GC-MS, HRMS DART+)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular weight of 154.14 g/mol , the molecular ion peak (M⁺) would be observed at m/z 154.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 109. Further fragmentation of the aromatic ring could also occur. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 154 | [M]⁺ (Molecular ion) |

| 137 | [M - OH]⁺ |

| 109 | [M - COOH]⁺ |

Chromatographic Separations and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be most suitable, typically employing a C18 stationary phase.

The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of the acidic analyte. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. A diode-array detector (DAD) can provide spectral information, aiding in peak identification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can be employed to improve their volatility and chromatographic behavior. Esterification of the carboxylic acid group, for instance, to form the methyl ester, is a common derivatization strategy.

For the analysis of the underivatized acid, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., Carbowax 20M), would be required. The injector and detector temperatures must be carefully optimized to prevent degradation. Flame ionization detection (FID) is a common detection method for organic compounds in GC. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities.

Thin-Layer Chromatography (TLC) in Radiochemical Synthesis

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique for the rapid analysis of radiolabeled compounds. In the context of radiochemical synthesis involving derivatives of this compound, such as those labeled with fluorine-18 (B77423) ([¹⁸F]), radio-TLC is an indispensable tool for monitoring reaction progress, assessing radiochemical purity, and optimizing reaction conditions.

The principle of radio-TLC involves the separation of the radiolabeled product from radioactive impurities and unreacted starting materials on a TLC plate. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase. The distribution of radioactivity on the developed TLC plate is then detected using a radioactivity scanner.

In a study on the synthesis of a structurally related compound, 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, radio-TLC was utilized to confirm the identity of the product and determine its radiochemical purity. The researchers employed a mobile phase of acetonitrile and water (95:5 v/v) to achieve separation on the TLC plate. This system allowed for the clear distinction between the desired radiolabeled benzoic acid derivative and the unreacted [¹⁸F]fluoride. The successful separation and subsequent purification resulted in a radiochemical purity of over 98%.

| Parameter | Typical Conditions for Radio-TLC of Fluorobenzoic Acid Derivatives |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Acetonitrile:Water (e.g., 95:5 v/v) |

| Detection | Radioactivity scanner |

| Analyte of Interest | [¹⁸F]-labeled this compound |

| Key Impurity | Unreacted [¹⁸F]fluoride |

Medium-Pressure Liquid Chromatography (MPLC) and Gel Permeation Chromatography (GPC)

Medium-Pressure Liquid Chromatography (MPLC) is a purification technique that operates at higher pressures than flash chromatography but lower than high-performance liquid chromatography (HPLC). It is often employed for the preparative-scale purification of synthetic intermediates like this compound. MPLC offers a good balance between resolution, speed, and sample capacity. For the purification of fluorobenzoic acid isomers, a normal-phase or reversed-phase MPLC system could be utilized. In a normal-phase setup, a polar stationary phase like silica gel would be used with a non-polar mobile phase, whereas in a reversed-phase system, a non-polar stationary phase (e.g., C18-silica) would be paired with a polar mobile phase. The choice of the system would depend on the polarity of the impurities to be removed.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. This technique is primarily used for the analysis of high molecular weight polymers. While not a standard method for the analysis of small molecules like this compound (molecular weight: 154.14 g/mol ), GPC could theoretically be applied in specific research contexts. For instance, if this compound were used as a monomer to synthesize a polymer, GPC would be the ideal technique to characterize the molecular weight distribution of the resulting polymer. In such a scenario, the small molecule monomer would elute much later than the polymer, allowing for their separation. The selection of the column and mobile phase is critical and depends on the polymer's properties.

| Chromatographic Technique | Application to this compound | Typical Stationary Phase | Typical Mobile Phase |

| MPLC | Preparative purification of the compound and its derivatives. | Silica Gel or C18-functionalized Silica | Hexane/Ethyl Acetate gradients (Normal Phase) or Acetonitrile/Water gradients (Reversed Phase) |

| GPC | Analysis of polymers synthesized from this compound. | Porous polymer beads (e.g., polystyrene-divinylbenzene) | Tetrahydrofuran (THF), Toluene, or other organic solvents compatible with the polymer |

Reference Standard Applications in Analytical Chemistry

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. This compound, with a purity often exceeding 98%, serves as a valuable reference standard in various chromatographic and spectroscopic analyses. Its well-characterized properties allow for the accurate identification and quantification of this compound in reaction mixtures, final products, and environmental samples.

The use of this compound as a reference standard is crucial in the validation of analytical methods, such as HPLC. Method validation ensures that an analytical procedure is accurate, precise, reproducible, and robust for its intended purpose. In a typical HPLC method validation for the quantification of a substance containing the 2-fluoro-5-methylbenzoyl moiety, a certified reference standard of this compound would be used to perform the following tests:

Specificity: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: A series of dilutions of the reference standard are prepared and injected to demonstrate a linear relationship between the concentration and the detector response.

Accuracy: The recovery of a known amount of the reference standard spiked into a sample matrix is determined to assess the closeness of the measured value to the true value.

Precision: The method's ability to produce consistent results for the same sample is evaluated through repeated injections of the reference standard solution (repeatability) and by different analysts on different days (intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, is determined using dilutions of the reference standard.

For instance, in the development of an HPLC method for a new active pharmaceutical ingredient (API) derived from this compound, the reference standard would be used to establish the retention time for the parent acid, which could be a potential impurity or starting material in the final API.

| Validation Parameter | Role of this compound Reference Standard |

| Specificity | Used to confirm the retention time and demonstrate separation from other components. |

| Linearity | A calibration curve is generated using a range of concentrations of the standard. |

| Accuracy | Known amounts are added to samples to determine the percent recovery. |

| Precision | Repeated measurements of the standard solution are performed to assess variability. |

| LOD & LOQ | Determined from the signal-to-noise ratio of low concentration solutions of the standard. |

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies for Fluorinated Benzoic Acids

The synthesis of fluorinated aromatics, including fluorinated benzoic acids, is an area of intense research, with a focus on developing more efficient, selective, and environmentally benign methods. Traditional techniques like the Balz–Schiemann reaction are often limited by harsh conditions and the use of hazardous reagents. tandfonline.com Recent advancements are paving the way for more sophisticated and sustainable approaches.

One promising frontier is the use of photoenzymatic strategies, which combine the selectivity of enzymes with the energy of light to catalyze challenging reactions. These methods offer potential for asymmetric synthesis of valuable fluorinated compounds. Another key area is the development of radical-mediated fluorination, including decarboxylative fluorination, which provides a robust way to incorporate fluorine under mild photochemical conditions.

Transition metal-free synthesis represents a significant step forward. For instance, nucleophilic fluorination of readily available 1-arylbenziodoxolones using simple fluoride (B91410) salts in polar aprotic solvents has been demonstrated as a facile route to 2-fluorobenzoic acids. rsc.org Furthermore, innovative dearomatization–rearomatization strategies allow for the generation of benzoyl fluorides and benzoic acids from phenols, expanding the toolkit for chemists. tandfonline.com These emerging strategies are summarized in the table below.

| Synthetic Strategy | Description | Key Advantages |

| Photoenzymatic Fluorination | Utilizes enzymes and light to catalyze C-F bond formation. | High selectivity, potential for asymmetric synthesis. |

| Radical-Mediated Fluorination | Involves radical intermediates to introduce fluorine, often via decarboxylation. | Mild reaction conditions, robust for diverse substrates. |

| Nucleophilic Fluorination of Arylbenziodoxolones | A transition metal-free approach using hypervalent iodine compounds as precursors. | Avoids toxic heavy metals, facile single-step process. rsc.org |

| Dearomatization–Rearomatization | A method to generate fluorinated benzoic acids from phenols. | Utilizes readily available starting materials, mild conditions. tandfonline.com |

Novel Therapeutic Targets and Applications

2-Fluoro-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of compounds aimed at novel and challenging therapeutic targets. Its structural motifs are found in potent and selective inhibitors for various disease pathways.

A significant application is in the development of kinase inhibitors. Derivatives of this compound are used to synthesize benzoxazepinones, which have been identified as highly potent and monoselective kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govnevadogroup.com

Another critical therapeutic area is the treatment of chronic pain. The compound is a precursor for pyrimidinone derivatives that selectively inhibit adenylyl cyclase 1 (AC1). researchgate.net AC1 is a key enzyme in neuronal pathways, and its activation is linked to inflammatory pain stimuli. nih.gov Selective inhibitors of AC1 are a promising non-opioid strategy for managing chronic pain without the associated tolerance and dependence. nih.gov The development of an AC1-selective inhibitor provides a valuable tool for studying the therapeutic potential of this target in preclinical models of inflammatory and visceral pain. nih.gov

| Precursor | Derivative Class | Therapeutic Target | Potential Application |

| This compound | Benzoxazepinones | Protein Kinases | Oncology, Inflammatory Diseases |

| This compound | Pyrimidinone derivatives | Adenylyl Cyclase 1 (AC1) | Chronic Pain Management |

Advanced Computational Approaches in Drug Design

The discovery and optimization of drug candidates derived from this compound are increasingly reliant on advanced computational methods. Computer-Aided Drug Design (CADD) accelerates the development process, reduces costs, and enhances the precision of drug design. rsc.orgmdpi.com These approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). mdpi.com

For the therapeutic targets identified, such as protein kinases and AC1, SBDD is particularly powerful. This involves using the three-dimensional structures of the target proteins to perform molecular docking and virtual screening of compound libraries. nih.gov For instance, in designing kinase inhibitors, homology modeling can be used if a crystal structure is unavailable, allowing for the prediction of binding modes and the rational design of more potent and selective molecules. nih.gov

Molecular dynamics (MD) simulations provide deeper insights into the protein-ligand interactions at an atomic level, allowing researchers to study the stability of the complex and the conformational changes that occur upon binding. researchgate.net For AC1 inhibitors, where isoform selectivity is a major challenge, computational approaches like structure-based virtual screening can identify novel chemical scaffolds that preferentially bind to the target enzyme over other closely related isoforms. purdue.edu Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are also employed to predict the biological activity of new derivatives, guiding synthetic efforts toward compounds with the most promising profiles. nih.govnih.gov

Development of Enhanced Analytical Techniques

The analysis of fluorinated compounds like this compound and its derivatives is critical for synthesis monitoring, quality control, and pharmacokinetic studies. The unique properties of fluorine necessitate specialized analytical techniques. While traditional methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for structural characterization, advanced chromatographic and mass spectrometric methods are required for sensitive quantification.

Significant progress has been made in the analysis of fluorinated benzoic acids, particularly in complex matrices. nih.gov Enhanced analytical workflows often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances. researchgate.net

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the state-of-the-art for detecting and quantifying fluorinated benzoic acids at very low concentrations. s4science.atdaneshyari.com These LC-MS/MS methods offer high sensitivity and selectivity, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. s4science.atnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique, often requiring a derivatization step to improve the volatility of the benzoic acid. nih.govresearchgate.net A more recent development is the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) operating in negative-ion mode for the elemental detection of fluorine, which can help quantify total organofluorine content when standards for specific molecules are unavailable. perkinelmer.com

Sustainable Synthesis and Green Chemistry Considerations

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com This is particularly relevant for the synthesis of fluorinated compounds, as traditional fluorination methods often involve toxic reagents and generate significant waste. tandfonline.com

Research into the sustainable synthesis of this compound and related compounds focuses on several key areas. A major goal is to replace hazardous solvents with greener alternatives. Mechanochemical protocols, where reactions are conducted in the solid state by ball milling, can eliminate the need for toxic, high-boiling point solvents like DMSO, making the process more energy-efficient and environmentally friendly. rsc.orgrsc.org

Another key strategy is the use of catalysis to improve atom economy and reduce waste. This includes developing recyclable catalysts for oxidation reactions, such as using selenium catalysts in aqueous media for the synthesis of carboxylic acids from aldehydes. mdpi.com Furthermore, there is a growing interest in using renewable feedstocks. Lignin, a major component of biomass, can be converted into benzoic acid derivatives, offering a sustainable alternative to petroleum-based starting materials. rsc.org Similarly, biotechnological routes, using engineered microbes to convert simple sugars into aminobenzoic acids and other derivatives, represent a promising avenue for the green production of pharmaceutical precursors. mdpi.com These approaches align with the core principles of green chemistry by reducing waste, using less hazardous chemicals, and embracing renewable resources. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-5-methylbenzoic acid?

- Answer: A typical synthesis involves halogenation and carboxylation steps. For example, fluorination of 5-methylbenzoic acid derivatives using reagents like Selectfluor™ or direct electrophilic substitution. Purification often employs recrystallization or solid-phase extraction (SPE) to isolate the product .

- Key Data: Purity validation via HPLC (>98%) and elemental analysis (C: 57.14%, H: 3.60%, F: 11.31%) is critical .

Q. How is the purity of this compound assessed in experimental workflows?

- Answer: Standard methods include:

- HPLC/LC-MS (retention time comparison against reference standards).

- Titration (acid-base titration for carboxyl group quantification).

- TLC (Rf value matching using silica gel plates and UV visualization) .

Q. What safety precautions are essential when handling this compound?

- Answer: Use PPE (gloves, goggles), avoid inhalation/ingestion (H315/H319/H335 hazard codes), and store in dry, dark conditions. Waste disposal must comply with institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

- Answer: Advanced techniques:

- X-ray crystallography (determine substituent positions and bond angles, as demonstrated for similar fluorobenzoic acids ).

- DFT calculations (optimize molecular geometry and predict NMR/IR spectra).

- 2D NMR (¹H-¹³C HSQC/HMBC for verifying fluorine’s electronic effects on aromatic protons) .

Q. What strategies optimize the synthesis of this compound for scale-up in medicinal chemistry?

- Answer:

- Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h under 150°C).

- Flow chemistry improves yield consistency by controlling exothermic fluorination steps.

- Catalytic systems (e.g., Pd/C for deprotection steps) minimize byproducts .

Q. How do substituents (fluoro, methyl) influence the compound’s physicochemical properties?

- Answer:

- LogP : Methyl increases lipophilicity (LogP ≈ 2.1), while fluorine enhances metabolic stability.

- pKa : The carboxyl group’s acidity (pKa ~2.8) is modulated by electron-withdrawing fluorine and methyl’s steric effects.

- Solubility : Low aqueous solubility (0.5 mg/mL) necessitates DMSO/ethanol co-solvents for biological assays .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Answer:

- Orthogonal assays (e.g., enzyme inhibition + cell viability) validate target specificity.

- Batch-to-batch analysis ensures consistent purity (>98% via HPLC).

- Meta-analysis of literature (e.g., CAS 321-12-0 studies) identifies protocol variables (e.g., solvent, cell lines) .

Methodological Notes

- Synthesis Troubleshooting: Contamination with regioisomers (e.g., 3-fluoro-5-methyl) can occur; use preparative HPLC for separation .

- Biological Studies: Pre-screen for cytotoxicity (MTT assay) before testing antimicrobial/antiproliferative activity to avoid false positives .

- Data Reproducibility: Cross-reference spectral libraries (e.g., SDBS for IR/NMR ) and report solvent/temperature conditions explicitly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.